molecular formula C13H8Cl2LiNO4 B6605255 lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate CAS No. 2228331-18-6

lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate

Cat. No.: B6605255
CAS No.: 2228331-18-6
M. Wt: 320.1 g/mol
InChI Key: KEOMZFXPRMPONP-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate is a lithium salt of a substituted benzoic acid derivative. The compound features a 3,5-dichloro-substituted benzene ring, an ethoxy linker containing a 2-oxo-pyrrole moiety, and a carboxylate group coordinated to a lithium ion. This structure combines aromatic chlorination, heterocyclic elements (pyrrole), and an ionic metal center, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

lithium;3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4.Li/c14-8-4-7(13(18)19)5-9(15)12(8)20-6-11(17)10-2-1-3-16-10;/h1-5,16H,6H2,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOMZFXPRMPONP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CNC(=C1)C(=O)COC2=C(C=C(C=C2Cl)C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2LiNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a lithium ion complexed with a benzoate derivative featuring a dichloro substitution and a pyrrole-derived ethoxy group. The structural formula can be represented as follows:

C13H11Cl2LiNO3\text{C}_{13}\text{H}_{11}\text{Cl}_2\text{Li}\text{N}\text{O}_3

Research indicates that lithium compounds exert neuroprotective effects through several mechanisms:

  • Mitochondrial Function Improvement : Lithium enhances mitochondrial function, which is critical for cellular energy production and overall neuronal health.
  • Reactive Oxygen Species (ROS) Attenuation : The compound reduces oxidative stress by decreasing ROS levels in neuronal cells, thereby protecting against oxidative damage.
  • Neurogenesis Promotion : Lithium compounds have been shown to stimulate neurogenesis, which is vital for cognitive function and memory retention.

Neuroprotective Effects

A study highlighted the neuroprotective properties of lithium benzoate (LiBen), a related compound, which demonstrated significant improvements in cell viability against neurotoxic insults such as amyloid-beta (Aβ) accumulation and mitochondrial dysfunction. The findings suggest that lithium benzoate has superior efficacy compared to lithium carbonate alone in protecting cognitive functions and delaying Alzheimer's disease progression .

Case Study: Alzheimer’s Disease Model

In an animal model of Alzheimer's disease, chronic administration of LiBen resulted in:

  • Reduced Amyloid Plaque Deposition : This suggests a potential role in modulating protein aggregation associated with Alzheimer's.
  • Cognitive Protection : Behavioral tests indicated improved spatial memory and cognitive function in treated animals compared to controls .
Parameter Control Group LiBen Group
Amyloid Plaque CountHighSignificantly Lowered
Spatial Memory ScoreLowerHigher
Mitochondrial Function AssessmentImpairedImproved

Clinical Implications

Given its mechanisms of action, this compound may offer therapeutic benefits for various neurodegenerative conditions beyond Alzheimer's disease. Ongoing research aims to elucidate its full pharmacological profile and potential applications in clinical settings.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate C₁₃H₁₀Cl₂LiNO₄ 3,5-dichlorophenyl, pyrrole-2-oxo-ethoxy, Li⁺ Research compound (hypothesized)
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ 3,5-dichlorophenyl, tetrafluoroethoxy, urea Insecticide
Lithium Benzoate C₇H₅LiO₂ Benzoate, Li⁺ Preservative, pharmaceutical

Research Findings and Implications

  • Structural Analysis : Crystallographic studies of similar dichlorophenyl ethers (e.g., hexaflumuron) often employ SHELX software for refinement, suggesting that the lithium benzoate compound’s structure could be resolved using SHELXL or related tools .
  • Bioactivity Hypotheses : The dichlorophenyl ether motif in agrochemicals correlates with pesticidal activity via chitin synthesis inhibition (hexaflumuron) or sterol demethylase binding (hexaconazole). The lithium compound’s pyrrole group may interact with biological targets distinct from these pathways.
  • Lithium’s Role : The Li⁺ ion’s coordination with the carboxylate group could influence solubility and stability, making it a candidate for ionic liquid formulations or metal-organic frameworks (MOFs).

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